
N-benzyl-3-hydroxybenzamide chemical
structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-Benzyl-3-hydroxy-benzamide

Cat. No.: B105079 Get Quote

An In-Depth Technical Guide to N-benzyl-3-hydroxybenzamide: Synthesis, Properties, and

Therapeutic Potential

Introduction and Overview
The N-benzylbenzamide scaffold represents a privileged structure in medicinal chemistry,

forming the core of numerous biologically active compounds. Its derivatives have demonstrated

a wide spectrum of pharmacological activities, including antibacterial, neuroprotective, and

antiprotozoal effects[1][2][3]. This guide focuses on a specific, promising analogue: N-benzyl-3-

hydroxybenzamide. The presence of the hydroxyl group at the meta-position of the benzoyl ring

introduces a key hydrogen bond donor/acceptor site, offering unique opportunities for

molecular interactions with biological targets that are distinct from its 2-hydroxy and 4-hydroxy

isomers.

As a Senior Application Scientist, my objective is to provide a comprehensive technical

resource for researchers and drug development professionals. This document moves beyond a

simple data sheet to deliver field-proven insights into the synthesis, purification,

characterization, and significant therapeutic potential of N-benzyl-3-hydroxybenzamide,

grounded in the established activities of its close structural relatives.

Molecular Identity and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. The core identity of N-

benzyl-3-hydroxybenzamide is established by its unique structural and chemical identifiers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b105079?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3330251/
https://pubmed.ncbi.nlm.nih.gov/28285910/
https://pubmed.ncbi.nlm.nih.gov/35969197/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: 2D Structure of N-benzyl-3-hydroxybenzamide.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name
N-benzyl-3-
hydroxybenzamide

[4]

CAS Number 15789-02-3 [4][5]

Molecular Formula C₁₄H₁₃NO₂ [4][5]

Molecular Weight 227.26 g/mol [4][5]

Canonical SMILES
C1=CC=C(C=C1)CNC(=O)C2

=CC(=CC=C2)O
[4]

| InChI Key | CMTKGWDQXAODLW-UHFFFAOYSA-N |[4] |

The compound's physicochemical properties, summarized in Table 2, are critical for predicting

its behavior in both chemical and biological systems, influencing factors such as solubility,

membrane permeability, and metabolic stability.

Table 2: Physicochemical and Computed Properties
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Property Value Source

Monoisotopic Mass 227.094628657 Da [4][6]

Topological Polar Surface Area 49.3 Å² [4]

XlogP3 1.9 [4]

Hydrogen Bond Donor Count 2 [4]

| Hydrogen Bond Acceptor Count | 2 |[4] |

Synthesis and Purification Protocol
The synthesis of N-benzyl-3-hydroxybenzamide is most reliably achieved via the coupling of an

activated carboxylic acid with benzylamine. The following protocol details the conversion of 3-

hydroxybenzoic acid to its corresponding acyl chloride, followed by amidation. This method is a

cornerstone of organic synthesis due to its high efficiency and predictability.

Rationale for Experimental Choices
Acyl Chloride Formation: Thionyl chloride (SOCl₂) is chosen as the activating agent because

it reacts with the carboxylic acid to form volatile byproducts (SO₂ and HCl), which are easily

removed, simplifying the purification of the intermediate acyl chloride.

Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is

essential during the amidation step. Its purpose is to act as an acid scavenger, neutralizing

the HCl generated during the reaction. This prevents the protonation of the benzylamine

nucleophile, which would otherwise render it unreactive, and protects acid-sensitive

functional groups.

Purification: Silica gel column chromatography is the gold standard for purifying compounds

of this polarity. The choice of an ethyl acetate/hexane solvent system allows for fine-tuning of

the eluent polarity to achieve excellent separation of the desired product from unreacted

starting materials or byproducts.

Detailed Step-by-Step Methodology
PART A: Synthesis of 3-Hydroxybenzoyl Chloride
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Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol).

Reagent Addition: In a well-ventilated fume hood, cautiously add thionyl chloride (8.0 mL,

108.6 mmol).

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The

reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride

under reduced pressure using a rotary evaporator to yield the crude 3-hydroxybenzoyl

chloride, which is typically used immediately in the next step without further purification.

PART B: Amidation and Purification

Setup: In a 250 mL round-bottom flask, dissolve benzylamine (4.3 g, 39.8 mmol) and

triethylamine (5.5 mL, 39.8 mmol) in 100 mL of dichloromethane (DCM) under an inert

atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0°C.

Acyl Chloride Addition: Dissolve the crude 3-hydroxybenzoyl chloride from Part A in 50 mL of

dry DCM. Add this solution dropwise to the stirring benzylamine solution over 30 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N HCl

(2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of hexane/ethyl acetate (e.g., starting from 4:1) to afford pure N-benzyl-3-

hydroxybenzamide as a solid.

Synthesis Workflow Diagram
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Step 1: Acyl Chloride Formation

Step 2: Amidation Reaction

Step 3: Workup & Purification

3-Hydroxybenzoic Acid + Thionyl Chloride

Reflux (2h)

Evaporation of Excess SOCl₂

Add Acyl Chloride solution at 0°C

Crude 3-Hydroxybenzoyl Chloride

Benzylamine + Triethylamine in DCM

Stir at Room Temp (4-6h)

Aqueous Washes (HCl, NaHCO₃, Brine)

Crude Product Mixture

Dry (MgSO₄) & Concentrate

Silica Gel Column Chromatography

Pure N-benzyl-3-hydroxybenzamide

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of N-benzyl-3-hydroxybenzamide.
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Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity

and purity. The following techniques are essential for the structural elucidation of N-benzyl-3-

hydroxybenzamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons of both rings, a characteristic doublet for the

methylene (-CH₂-) protons adjacent to the nitrogen, and broad singlets for the amide (-NH-)

and hydroxyl (-OH-) protons.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl

carbon (δ ≈ 167 ppm), the aliphatic methylene carbon (δ ≈ 44 ppm), and the distinct aromatic

carbons.

FTIR Spectroscopy: The infrared spectrum provides functional group information. Key

expected absorbances include a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak

for the N-H stretch (~3300 cm⁻¹), and a strong absorbance for the C=O (amide I) stretch

(~1640 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

exact mass of the molecule, with the molecular ion peak [M+H]⁺ expected at m/z 228.1019.

Biological Activity and Therapeutic Potential
While dedicated studies on N-benzyl-3-hydroxybenzamide are emerging, a wealth of data from

its closest analogues provides compelling, evidence-based directions for research. This

molecule should be considered a prime candidate for screening in several high-impact

therapeutic areas.

Potential as an Antibacterial Agent via FtsZ Inhibition
Expertise & Experience: The cell division protein FtsZ is an exciting and relatively

underexploited target for novel antibiotics, particularly against resilient Gram-positive

pathogens. Research has shown that derivatives of 3-methoxybenzamide, a very close

structural analogue where the hydroxyl is replaced by a methoxy group, are potent inhibitors of

FtsZ[2]. These inhibitors disrupt the formation of the Z-ring, a crucial step in bacterial
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cytokinesis, leading to filamentation and cell death. The 3-hydroxy group on our target

molecule can form different, potentially stronger, hydrogen bonds within the FtsZ binding

pocket compared to the 3-methoxy group, making it a high-priority candidate for evaluation.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Preparation: Prepare a stock solution of N-benzyl-3-hydroxybenzamide in DMSO.

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate

containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

Inoculation: Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or

Bacillus subtilis) to each well.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Analysis: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Proposed Mechanism of FtsZ Inhibition
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N-benzyl-3-hydroxybenzamide
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Caption: Proposed mechanism of antibacterial action via FtsZ protein inhibition.

Potential as a Neuroprotective Agent
Expertise & Experience: In the context of advanced Alzheimer's disease, butyrylcholinesterase

(BChE) activity becomes increasingly significant in hydrolyzing acetylcholine. Selective BChE

inhibitors can therefore restore cholinergic neurotransmission. A recent study highlighted a

series of N-benzyl benzamide derivatives as highly potent, sub-nanomolar inhibitors of
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BChE[3]. These compounds demonstrated neuroprotective effects and improved cognitive

function in preclinical models[3]. The specific substitution pattern on the benzamide ring is

crucial for potency and selectivity. N-benzyl-3-hydroxybenzamide fits this successful scaffold

and warrants immediate investigation for its BChE inhibitory activity and potential role in

treating neurodegenerative diseases.

Other Potential Applications
The broader benzamide and salicylamide (hydroxybenzamide) classes of compounds have

been reported to possess antiprotozoal activity against parasites like Plasmodium falciparum

and Leishmania donovani[1]. Therefore, screening N-benzyl-3-hydroxybenzamide against a

panel of parasitic protozoa is a logical and well-justified research avenue.

Safety and Handling
Based on aggregated data from suppliers, N-benzyl-3-hydroxybenzamide should be handled

with appropriate care.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation)[4].

Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, is required. All manipulations should be performed in a

certified chemical fume hood to avoid inhalation of dust or vapors.

Conclusion
N-benzyl-3-hydroxybenzamide is more than just another chemical entity; it is a strategically

designed molecule positioned at the intersection of several validated pharmacophores. Its

straightforward synthesis and the compelling biological activities of its close analogues make it

an exceptionally attractive candidate for drug discovery programs. This guide provides the

necessary technical framework—from synthesis to characterization and evidence-based

therapeutic hypotheses—to empower researchers to unlock the full potential of this promising

compound. Future investigations should focus on confirming its activity in antibacterial and

neuroprotective assays and exploring its structure-activity relationship to optimize its

therapeutic profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/2394019
https://www.benchchem.com/product/b105079#n-benzyl-3-hydroxybenzamide-chemical-structure-and-properties
https://www.benchchem.com/product/b105079#n-benzyl-3-hydroxybenzamide-chemical-structure-and-properties
https://www.benchchem.com/product/b105079#n-benzyl-3-hydroxybenzamide-chemical-structure-and-properties
https://www.benchchem.com/product/b105079#n-benzyl-3-hydroxybenzamide-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

